molecular formula C4H4N6S4 B1618827 1,3,4-Thiadiazol-2-amine, 5,5'-dithiobis- CAS No. 36999-88-9

1,3,4-Thiadiazol-2-amine, 5,5'-dithiobis-

Cat. No.: B1618827
CAS No.: 36999-88-9
M. Wt: 264.4 g/mol
InChI Key: SYZMRQPVVFJNHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3,4-Thiadiazol-2-amine, 5,5’-dithiobis- is a sulfur and nitrogen-containing heterocyclic compound. It is part of the thiadiazole family, known for its diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science. The compound’s structure features a thiadiazole ring with an amine group at the 2-position and a disulfide linkage connecting two thiadiazole units.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3,4-Thiadiazol-2-amine, 5,5’-dithiobis- can be synthesized through several methods. One common approach involves the reaction of phenylthiosemicarbazide with methoxy cinnamic acid in the presence of phosphorus oxychloride. This reaction yields the desired thiadiazole derivative, which can be further purified and characterized using techniques such as UV, FT-IR, 13C-NMR, and 1H-NMR .

Industrial Production Methods

Industrial production of 1,3,4-thiadiazol-2-amine, 5,5’-dithiobis- typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1,3,4-Thiadiazol-2-amine, 5,5’-dithiobis- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the disulfide linkage to thiols.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols.

    Substitution: Various substituted thiadiazole derivatives.

Scientific Research Applications

1,3,4-Thiadiazol-2-amine, 5,5’-dithiobis- has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 1,3,4-thiadiazol-2-amine, 5,5’-dithiobis- involves its interaction with biological targets such as enzymes and receptors. The compound’s sulfur and nitrogen atoms can form coordination bonds with metal ions in enzyme active sites, inhibiting their activity. Additionally, the disulfide linkage can undergo redox reactions, affecting cellular redox balance and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3,4-Thiadiazol-2-amine, 5,5’-dithiobis- is unique due to its disulfide linkage, which imparts distinct redox properties and potential for forming reversible covalent bonds. This feature makes it particularly useful in applications requiring redox-active compounds, such as corrosion inhibition and redox biology .

Properties

IUPAC Name

5-[(5-amino-1,3,4-thiadiazol-2-yl)disulfanyl]-1,3,4-thiadiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4N6S4/c5-1-7-9-3(11-1)13-14-4-10-8-2(6)12-4/h(H2,5,7)(H2,6,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYZMRQPVVFJNHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=NN=C(S1)SSC2=NN=C(S2)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4N6S4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70190487
Record name 1,3,4-Thiadiazol-2-amine, 5,5'-dithiobis-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70190487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36999-88-9
Record name 5,5′-Dithiobis[1,3,4-thiadiazol-2-amine]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=36999-88-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3,4-Thiadiazol-2-amine, 5,5'-dithiobis-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036999889
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3,4-Thiadiazol-2-amine, 5,5'-dithiobis-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70190487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution prepared from 10.0 g 2-amino-1,3,4-thiadiazole-5-thiol, 81 g ethanol and 7.78 g 40% aqueous NaOH was mixed with a solution of 9.48 g iodine in 75 g of ethanol. The resulting mixture was filtered, and the collected product was washed with ethanol and dried under vacuum at 70° C.
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
7.78 g
Type
reactant
Reaction Step One
Quantity
81 g
Type
solvent
Reaction Step One
Quantity
9.48 g
Type
reactant
Reaction Step Two
Quantity
75 g
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,3,4-Thiadiazol-2-amine, 5,5'-dithiobis-
Reactant of Route 2
Reactant of Route 2
1,3,4-Thiadiazol-2-amine, 5,5'-dithiobis-
Reactant of Route 3
Reactant of Route 3
1,3,4-Thiadiazol-2-amine, 5,5'-dithiobis-
Reactant of Route 4
1,3,4-Thiadiazol-2-amine, 5,5'-dithiobis-
Reactant of Route 5
1,3,4-Thiadiazol-2-amine, 5,5'-dithiobis-
Reactant of Route 6
Reactant of Route 6
1,3,4-Thiadiazol-2-amine, 5,5'-dithiobis-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.